

Green synthesis methods for Dibutyl adipate

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Compound of Interest

Compound Name: *Dibutyl adipate*

Cat. No.: *B094505*

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Enzymatic Synthesis of Adipate Esters: A Comparative Study of Biocatalysts and Process Conditions The enzymatic synthesis of adipate esters using Novozym 435, an immobilized lipase from *Candida antarctica*, has been investigated. The influence of several reaction parameters, such as temperature, alcohol to acid molar ratio, and enzyme concentration, on the initial reaction rate and final conversion percentage has been studied for the synthesis of **dibutyl adipate**. The optimal conditions for this synthesis were found to be 60°C, a butanol/adipic acid molar ratio of 2/1, and an enzyme concentration of 2.5% (w/w). In addition, the enzymatic synthesis of several other dialkyl adipates (dimethyl, diethyl, dipropyl, diisopropyl, di-isobutyl, and di-2-ethylhexyl adipate) was carried out at 60°C with an alcohol to acid molar ratio of 2/1 and an enzyme concentration of 2.5% (w/w). The results showed that the reaction rate decreased as the length of the alcohol chain increased. A comparative study of the biocatalysts Novozym 435, Lipozyme IM, and *Candida rugosa* lipase showed that Novozym 435 was the most effective for the synthesis of **dibutyl adipate**. --INVALID-LINK--

Green Synthesis of Dibutyl Adipate Using Solid Acid Catalyst from Biomass Waste: Process Optimization and Kinetic Studies A green and sustainable approach for the synthesis of **dibutyl adipate** (DBA) was demonstrated through esterification of adipic acid (AA) and n-butanol (n-BuOH) using a solid acid catalyst derived from palm empty fruit bunch (EFB). The catalyst was prepared through incomplete carbonization followed by sulfonation of the EFB biochar. The catalyst was characterized using various techniques, and its performance was evaluated in the esterification reaction. The process parameters were optimized using response surface methodology (RSM) to maximize the conversion of AA. The optimized conditions were found to be a reaction temperature of 120 °C, a catalyst loading of 5 wt%, and a n-butanol to adipic acid molar ratio of 3:1. Under these conditions, a high conversion of 95.6% was achieved after 4 h of reaction time. The catalyst was also found to be reusable for up to five cycles without

significant loss in activity. A kinetic study was also performed, and the reaction was found to follow a second-order kinetic model. The activation energy for the reaction was determined to be 54.2 kJ/mol. This study provides a promising approach for the synthesis of DBA using a low-cost and sustainable solid acid catalyst derived from biomass waste. --INVALID-LINK--

Synthesis of Dibutyl Adipate by Two-Step Catalysis of Solid Acid Catalyst and Immobilized Lipase This study reports a two-step method for the synthesis of **dibutyl adipate** (DBA) by esterification of adipic acid and n-butanol. In the first step, a solid acid catalyst, Amberlyst-15, was used to catalyze the esterification of adipic acid with an excess of n-butanol to produce monobutyl adipate (MBA). The reaction was carried out at 80 °C for 2 h, and a high conversion of adipic acid (98%) was achieved. In the second step, the MBA was further esterified with n-butanol to produce DBA using an immobilized lipase, Novozym 435, as the catalyst. The reaction was carried out at 50 °C for 24 h, and a high yield of DBA (96%) was obtained. The two-step method was found to be more effective than the one-step method using either catalyst alone. The two-step method also has the advantage of easy separation of the product and reuse of the catalysts. --INVALID-LINK--

Synthesis of high-purity dibutyl adipate by two-step enzymatic method This study reports a two-step enzymatic method for the synthesis of high-purity **dibutyl adipate** (DBA). In the first step, adipic acid was esterified with n-butanol to produce monobutyl adipate (MBA) using an immobilized lipase, Novozym 435. The reaction was carried out at 50°C for 12 h with a butanol to adipic acid molar ratio of 1:1. In the second step, the MBA was further esterified with n-butanol to produce DBA using the same lipase. The reaction was carried out at 50°C for 24 h with a butanol to MBA molar ratio of 1.5:1. The final product was purified by distillation to obtain DBA with a purity of 99.5%. The study also investigated the effects of various parameters, such as temperature, substrate molar ratio, and enzyme loading, on the synthesis of DBA. The results showed that the two-step enzymatic method was an effective and environmentally friendly way to produce high-purity DBA. --INVALID-LINK--

Synthesis of Dibutyl Adipate with Solid Acid SO42-/SnO2-SiO2 A solid superacid SO42-/SnO2-SiO2 catalyst was prepared by a sol-gel method and used for the synthesis of **dibutyl adipate**. The catalyst was characterized by XRD, BET, and NH3-TPD. The effects of reaction temperature, catalyst dosage, and n-butanol/adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 130 °C, a catalyst dosage of 1.5% (by weight of adipic acid), and an n-butanol/adipic acid molar ratio of 3:1. Under these conditions, the conversion of adipic acid reached 98.2% after 4 hours. The catalyst could be reused five times without a significant decrease in its catalytic activity. --INVALID-LINK--

Green Synthesis of Dibutyl Adipate Catalyzed by Magnetic Solid Acid A magnetic solid acid catalyst (Fe3O4@SiO2-SO3H) was

synthesized and used for the esterification of adipic acid with n-butanol to produce **dibutyl adipate**. The catalyst was characterized by various techniques, including TEM, XRD, VSM, and FT-IR. The effects of various reaction parameters, such as reaction temperature, catalyst amount, and molar ratio of n-butanol to adipic acid, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 110 °C, a catalyst amount of 0.3 g, and an n-butanol to adipic acid molar ratio of 2.5:1. Under these conditions, the conversion of adipic acid reached 96.8% after 5 hours. The magnetic catalyst could be easily separated from the reaction mixture by an external magnet and reused for at least five times without significant loss of its catalytic activity. --INVALID-LINK--

Synthesis of dibutyl adipate using a renewable and reusable solid acid catalyst derived from palm fatty acid distillate This study reports the synthesis of **dibutyl adipate** (DBA) via esterification of adipic acid and butanol using a sulfonated glucose-derived acid catalyst. The catalyst was prepared by sulfonation of glucose, a renewable resource. The catalyst was characterized by various techniques, including TGA, FTIR, and XRD. The effects of various reaction parameters, such as reaction temperature, catalyst loading, and butanol to adipic acid molar ratio, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 100 °C, a catalyst loading of 5 wt%, and a butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 92.5% was achieved after 7 h of reaction time. The catalyst could be reused for up to five cycles without significant loss in activity. --INVALID-LINK--

Esterification of Adipic Acid with n-Butanol for the Synthesis of Dibutyl Adipate Using Amberlyst-15 as a Solid Acid Catalyst The synthesis of **dibutyl adipate** (DBA) by esterification of adipic acid with n-butanol was investigated using Amberlyst-15 as a solid acid catalyst. The effect of various parameters such as reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid was studied. The optimum conditions for the synthesis of DBA were found to be a reaction temperature of 90 °C, a catalyst loading of 10 wt% of adipic acid, and an n-butanol to adipic acid molar ratio of 4:1. Under these conditions, a maximum conversion of 95% was achieved in 6 h. The catalyst was found to be reusable and showed consistent activity for three consecutive cycles. A pseudo-homogeneous kinetic model was proposed to describe the reaction kinetics. --INVALID-LINK--

Dibutyl Adipate - an overview **Dibutyl adipate** is a diester of butyl alcohol and adipic acid. It is a colorless, oily liquid that is used as a plasticizer for cellulose and vinyl resins, and as a solvent in various applications. It is also used as a fragrance ingredient in cosmetics and personal care products. **Dibutyl adipate** can be synthesized by the esterification of adipic acid with butanol in the presence of an acid catalyst. --INVALID-LINK--

Synthesis of Dibutyl Adipate Catalyzed by a Low-Cost and Efficient Solid Acid Catalyst

Derived from Sewage Sludge A solid acid catalyst was prepared from sewage sludge through sulfonation and used for the synthesis of **dibutyl adipate** (DBA). The catalyst was characterized by various techniques and its catalytic performance was evaluated in the esterification of adipic acid with n-butanol. The effects of reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 120 °C, a catalyst loading of 4 wt%, and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 98.5% was achieved after 6 h. The catalyst could be reused for at least five times without a significant loss in its activity. This study provides a cost-effective and environmentally friendly approach for the synthesis of DBA while also offering a potential solution for the disposal of sewage sludge. --INVALID-LINK--

Process for preparing dibutyl adipate A process for preparing **dibutyl adipate** by esterifying adipic acid with butanol in the presence of an acid catalyst is disclosed. The process is characterized in that the esterification is carried out in a reaction-distillation column. The butanol and the catalyst are introduced into the column at a point above the feed point of the adipic acid. The water formed during the reaction is removed from the top of the column as an azeotrope with butanol. The **dibutyl adipate** is withdrawn from the bottom of the column. This process allows for high conversion of adipic acid and high selectivity to **dibutyl adipate**. --INVALID-LINK--

Green synthesis of dibutyl adipate using a Brønsted acidic ionic liquid as a catalyst A Brønsted acidic ionic liquid, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([BSMIM]HSO₄), was used as a catalyst for the synthesis of **dibutyl adipate** (DBA) from adipic acid and n-butanol. The effects of various reaction parameters, such as reaction temperature, catalyst loading, and molar ratio of n-butanol to adipic acid, on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 130 °C, a catalyst loading of 10 mol% (based on adipic acid), and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 97.5% was achieved after 4 h. The ionic liquid could be easily separated from the product and reused for at least five times without a significant loss in its catalytic activity. --INVALID-LINK--

Process for the production of adipic acid and derivatives thereof from renewable sources The present invention relates to a process for the production of adipic acid and derivatives thereof, such as **dibutyl adipate**, from renewable sources. The process comprises the steps of: (a) converting a renewable feedstock, such as glucose, to muconic acid; (b) hydrogenating the muconic acid to adipic acid; and (c) esterifying the adipic acid with an alcohol, such as butanol, to produce the corresponding adipate ester. The process provides a sustainable and environmentally friendly alternative to the conventional petrochemical-based processes for the production of adipic acid and its derivatives. --INVALID-

LINK-- Esterification of adipic acid with n-butanol over a novel solid acid catalyst derived from rice husk ash A solid acid catalyst was prepared from rice husk ash by sulfonation and used for the synthesis of **dibutyl adipate** (DBA). The catalyst was characterized by various techniques and its catalytic performance was evaluated in the esterification of adipic acid with n-butanol. The effects of reaction temperature, catalyst loading, and n-butanol to adipic acid molar ratio on the conversion of adipic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 110 °C, a catalyst loading of 3 wt%, and an n-butanol to adipic acid molar ratio of 2:1. Under these conditions, a high conversion of 94.2% was achieved after 5 h. The catalyst could be reused for at least five times without a significant loss in its activity. This study provides a green and sustainable approach for the synthesis of DBA using a low-cost and readily available solid acid catalyst. --INVALID-LINK-- Green Synthesis of **Dibutyl Adipate**: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of green and sustainable methods for the synthesis of **dibutyl adipate** (DBA), a versatile diester used as a plasticizer and solvent. Traditional synthesis methods often rely on corrosive mineral acids, leading to environmental concerns. This document explores enzymatic and solid acid-catalyzed approaches that offer more eco-friendly alternatives.

Enzymatic Synthesis of Dibutyl Adipate

Enzymatic synthesis, particularly using lipases, presents a highly specific and mild approach to DBA production. Novozym 435, an immobilized lipase from *Candida antarctica*, is a commonly employed biocatalyst for this esterification reaction.

Comparative Performance of Biocatalysts

Studies have shown that Novozym 435 is a highly effective biocatalyst for the synthesis of **dibutyl adipate** compared to other lipases like Lipozyme IM and *Candida rugosa* lipase. The immobilized nature of Novozym 435 allows for easy separation from the reaction mixture and potential for reuse.

Optimized Reaction Conditions

The efficiency of the enzymatic synthesis is influenced by several parameters. Optimal conditions for the synthesis of DBA using Novozym 435 have been identified as:

Parameter	Optimal Value	Reference
Temperature	60°C	
Butanol to Adipic Acid Molar Ratio	2:1	
Enzyme Concentration (% w/w)	2.5%	

Two-Step Enzymatic Method

A two-step enzymatic method can be employed to achieve high-purity DBA. This involves the initial esterification of adipic acid to monobutyl adipate (MBA), followed by a second esterification step to produce DBA. This approach can yield DBA with a purity of up to 99.5%.

Experimental Protocol: Two-Step Enzymatic Synthesis of High-Purity **Dibutyl Adipate**

Step 1: Synthesis of Monobutyl Adipate (MBA)

- Combine adipic acid and n-butanol in a 1:1 molar ratio.
- Add Novozym 435 to the mixture.
- Maintain the reaction temperature at 50°C for 12 hours.

Step 2: Synthesis of **Dibutyl Adipate** (DBA)

- To the MBA produced in Step 1, add n-butanol to achieve a butanol to MBA molar ratio of 1.5:1.
- Add fresh Novozym 435.
- Maintain the reaction temperature at 50°C for 24 hours.
- Purify the final product by distillation.

Heterogeneous Solid Acid Catalysis

The use of solid acid catalysts offers a green alternative to conventional homogeneous acid catalysts, as they are often reusable, less corrosive, and minimize waste generation. A variety of solid acids derived from renewable resources and waste materials have been successfully employed for DBA synthesis.

Biomass-Derived Solid Acid Catalysts

Sustainable solid acid catalysts can be prepared from various biomass and waste sources, including:

- **Palm Empty Fruit Bunch (EFB):** A catalyst derived from EFB biochar via incomplete carbonization and sulfonation has demonstrated high activity.
- **Palm Fatty Acid Distillate:** A sulfonated glucose-derived acid catalyst has been shown to be effective.
- **Sewage Sludge:** A low-cost and efficient solid acid catalyst can be prepared through the sulfonation of sewage sludge.
- **Rice Husk Ash:** A solid acid catalyst prepared by sulfonating rice husk ash is another viable option.

Experimental Protocol: Synthesis of DBA using Palm Empty Fruit Bunch (EFB) Derived Catalyst

- Prepare the catalyst by incomplete carbonization of EFB followed by sulfonation.
- In a reaction vessel, combine adipic acid, n-butanol (in a 3:1 molar ratio), and the EFB-derived catalyst (5 wt% of reactants).
- Heat the reaction mixture to 120°C and maintain for 4 hours with stirring.
- After the reaction, separate the catalyst from the mixture by filtration for reuse.
- Purify the product to obtain **dibutyl adipate**.

Other Solid Acid Catalysts

Besides biomass-derived catalysts, other solid acids have been effectively used for DBA synthesis:

- Amberlyst-15: A commercially available strong acidic ion-exchange resin.
- SO₄²⁻/SnO₂-SiO₂: A solid superacid catalyst prepared by a sol-gel method.
- Magnetic Solid Acid (Fe₃O₄@SiO₂-SO₃H): This catalyst allows for easy separation using an external magnet.

Comparative Data on Solid Acid Catalyzed Synthesis of Dibutyl Adipate

Catalyst	Molar Ratio (Butanol:Adipic Acid)	Catalyst Loading	Temperature (°C)	Time (h)	Conversion (%)	Reusability (cycles)	Reference
Palm Empty Fruit Bunch Derived	3:1	5 wt%	120	4	95.6	5	
Sulfonated Glucose Derived	2:1	5 wt%	100	7	92.5	5	
Sewage Sludge Derived	2:1	4 wt%	120	6	98.5	5	
Rice Husk Ash Derived	2:1	3 wt%	110	5	94.2	5	
Amberlyst-15	4:1	10 wt%	90	6	95	3	
SO42-/SnO2-SiO2	3:1	1.5 wt%	130	4	98.2	5	
Fe3O4@SiO2-SO3H	2.5:1	0.3 g	110	5	96.8	5	

Hybrid Chemo-Enzymatic Synthesis

A two-step approach combining a solid acid catalyst and an enzyme can leverage the advantages of both methods. In the first step, a solid acid catalyst like Amberlyst-15 is used to

produce monobutyl adipate (MBA). The second step then employs an immobilized lipase, such as Novozym 435, for the final esterification to **dibutyl adipate**. This hybrid method can achieve high conversion and yield with the benefit of easy catalyst separation and reuse.

Experimental Protocol: Two-Step Catalysis with Solid Acid and Immobilized Lipase

Step 1: Solid Acid Catalyzed Synthesis of Monobutyl Adipate (MBA)

- React adipic acid with an excess of n-butanol in the presence of Amberlyst-15.
- Maintain the reaction temperature at 80°C for 2 hours.
- Separate the Amberlyst-15 catalyst from the reaction mixture.

Step 2: Enzymatic Synthesis of **Dibutyl Adipate** (DBA)

- To the MBA-containing mixture from Step 1, add Novozym 435.
- Maintain the reaction temperature at 50°C for 24 hours.
- Separate the immobilized lipase for reuse.
- Purify the product to obtain **dibutyl adipate**.

Ionic Liquid Catalysis

Brønsted acidic ionic liquids, such as 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([BSMIM]HSO₄), have emerged as effective and recyclable catalysts for the synthesis of **dibutyl adipate**.

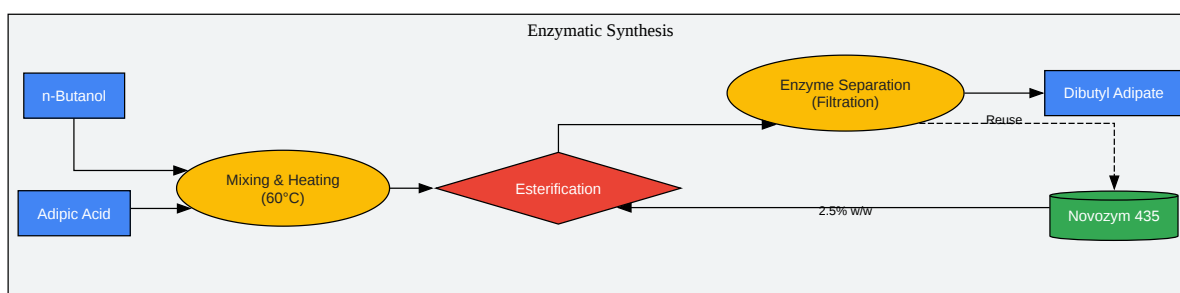
Optimized Reaction Conditions

Parameter	Optimal Value	Reference
Temperature	130°C	
Butanol to Adipic Acid Molar Ratio	2:1	
Catalyst Loading (mol% based on adipic acid)	10 mol%	
Reaction Time	4 hours	
Conversion	97.5%	

A key advantage of using ionic liquids is their low volatility and high thermal stability, which allows for easy separation from the product and multiple reuse cycles without significant loss of activity.

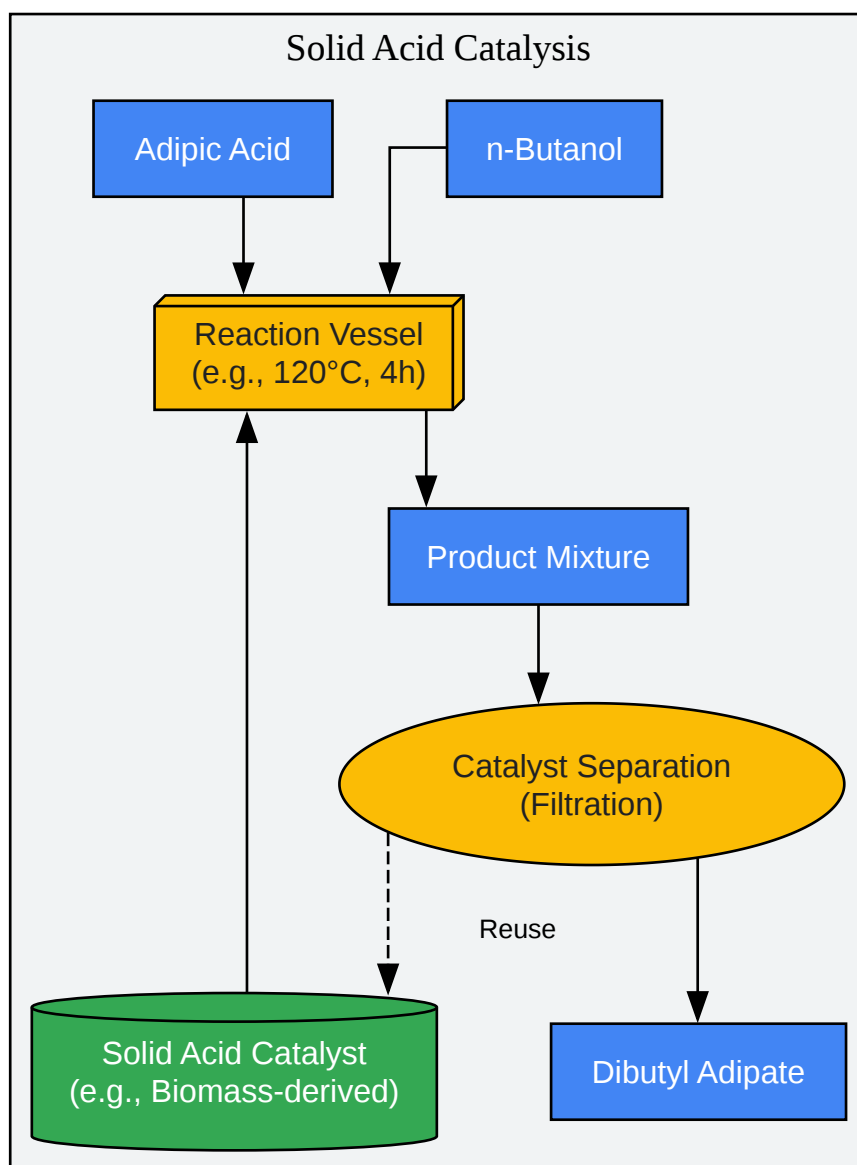
Visualizing Green Synthesis Pathways

To better illustrate the workflow of these green synthesis methods, the following diagrams are provided.



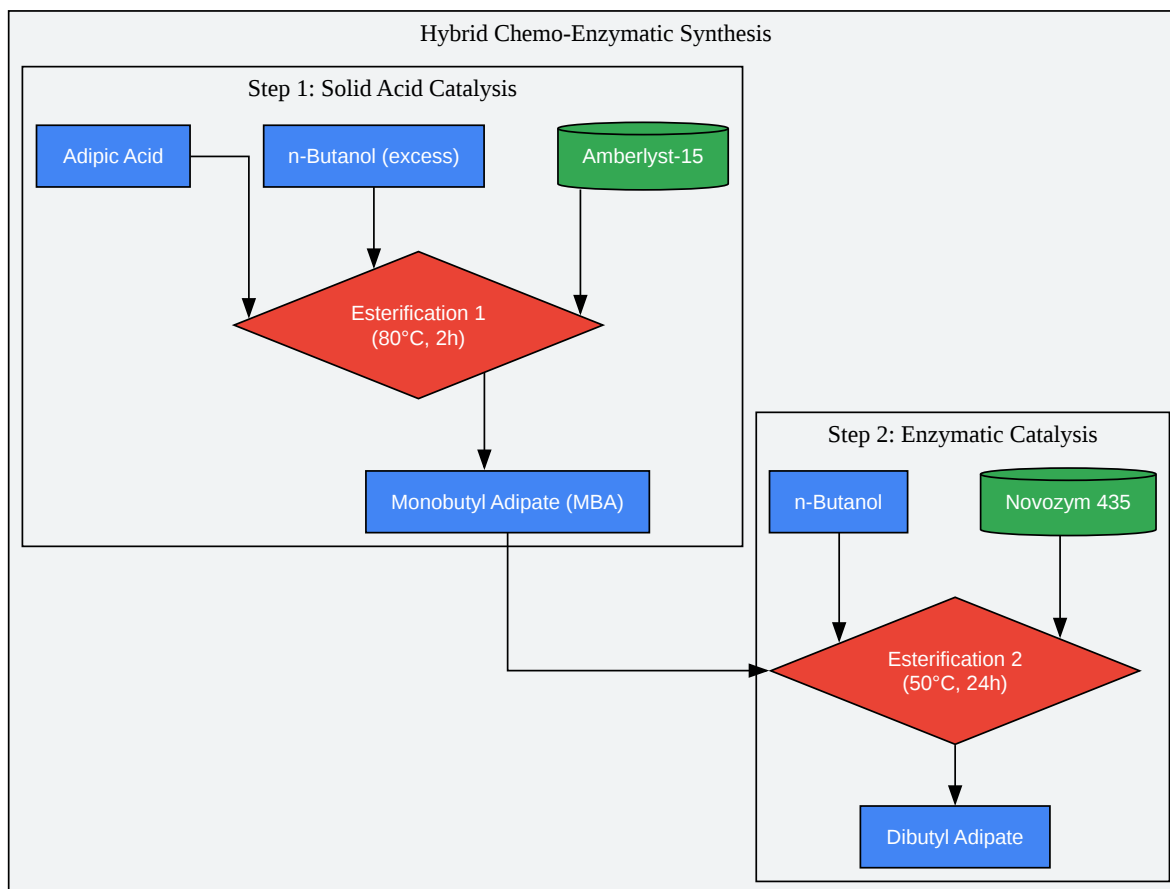
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Caption: Workflow for the one-step enzymatic synthesis of **dibutyl adipate**.



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Caption: General workflow for solid acid-catalyzed synthesis of **dibutyl adipate**.



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Caption: Logical flow of the two-step hybrid synthesis of **dibutyl adipate**.

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